4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
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Overview
Description
4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound that features a chloro-substituted aniline moiety linked to a tetrahydropyran ring via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel.
Attachment of the Methoxy Group: The methoxy group is introduced by reacting the tetrahydropyran with methanol in the presence of an acid catalyst.
Chlorination and Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, elevated temperatures.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dechlorinated aniline derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the chloro and methoxy groups.
Tetrahydropyran-4-yl derivatives: Various derivatives with different substituents on the tetrahydropyran ring.
Uniqueness
4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
4-chloro-3-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C12H16ClNO2/c13-11-2-1-10(14)7-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
InChI Key |
SELWCJTVCDKZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
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